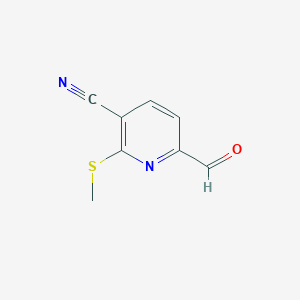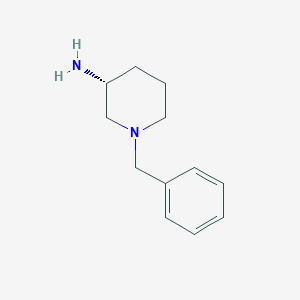![molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9](/img/structure/B64759.png)
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thienothiophenes. Thienothiophenes are heterocyclic compounds containing a thiophene ring fused to another thiophene ring. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and an aldehyde group at the 2nd position of the thienothiophene ring system. It is used as an intermediate in organic synthesis and has applications in various fields such as materials science and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthieno[2,3-b]thiophene followed by formylation. One common method includes:
Bromination: The starting material, 3,4-dimethylthieno[2,3-b]thiophene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Formylation: The brominated intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-methanol.
Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thienothiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.
類似化合物との比較
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the additional thiophene ring and methyl groups.
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde: Similar structure but lacks the fused thiophene ring.
Uniqueness: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is unique due to the combination of its bromine atom, methyl groups, and aldehyde functionality within a fused thienothiophene ring system. This unique structure imparts specific electronic and steric properties that make it valuable in the synthesis of advanced materials and biologically active compounds.
特性
IUPAC Name |
5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYLNUZVOCFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)Br)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594843 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-64-9 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)








![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
